Cabergoline

Catalog No.
S522472
CAS No.
81409-90-7
M.F
C26H37N5O2
M. Wt
451.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabergoline

CAS Number

81409-90-7

Product Name

Cabergoline

IUPAC Name

(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C26H37N5O2

Molecular Weight

451.6 g/mol

InChI

InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1

InChI Key

KORNTPPJEAJQIU-KJXAQDMKSA-N

SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

solubility

Insoluble
6.40e-02 g/L

Synonyms

1-((6-allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea, 1-ethyl-2-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'-beta-carbonyl)urea diphosphate, Cabaser, Cabaseril, cabergoline, cabergoline diphosphate, Dostinex, FCE 21336, FCE-21336, Galastop

Canonical SMILES

CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C

Isomeric SMILES

CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C

The exact mass of the compound Cabergoline is 451.2947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble6.40e-02 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of N-acylurea in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Genito urinary system and sex hormones, Other gynecologicals, Prolactine inhibitors -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Hyperprolactinemia:

  • Cabergoline is a well-established treatment for hyperprolactinemia, a condition characterized by elevated prolactin hormone levels in the blood. Prolactin is responsible for milk production in women after childbirth. However, high prolactin levels outside of pregnancy can lead to infertility, menstrual irregularities, and decreased libido in both men and women.
  • Cabergoline works by mimicking dopamine, a neurotransmitter that inhibits prolactin secretion from the pituitary gland. Studies have shown cabergoline to be highly effective in lowering prolactin levels and resolving symptoms associated with hyperprolactinemia [].

Management of Prolactinomas:

  • Prolactinomas are pituitary tumors that produce excess prolactin. Cabergoline plays a crucial role in managing prolactinomas by shrinking the tumors and normalizing prolactin levels.
  • Research suggests cabergoline's long-acting properties and favorable tolerability profile make it a preferred treatment option compared to older dopamine agonists like bromocriptine [].

Investigating Dopamine Agonist Effects in Other Conditions:

  • Scientific research is exploring the potential applications of cabergoline beyond hyperprolactinemia and prolactinomas.
  • Studies are investigating cabergoline's effectiveness in managing conditions like Parkinson's disease, acromegaly (a growth hormone disorder), and feline hypersomatotropism (a condition in cats with similar symptoms to acromegaly) [, ].
  • These studies are still in their preliminary stages, and further research is needed to determine the efficacy and safety of cabergoline in these contexts.

Important Note:

  • Recent research has identified a potential association between long-term cabergoline use and cardiac valvular abnormalities []. More research is necessary to understand the underlying mechanisms and identify patients at higher risk.

Cabergoline is a synthetic compound classified as a long-acting dopamine receptor agonist, primarily targeting the dopamine D2 receptors. Its chemical structure is defined by the name 1-[(6-allylergolin-8β-yl)-carbonyl]-1-[3-(dimethylamino) propyl]-3-ethylurea, with the empirical formula C26H37N5O2 and a molecular weight of approximately 451.62 g/mol . This compound is typically presented as a white powder, soluble in organic solvents like ethyl alcohol and chloroform, but insoluble in water .

Cabergoline was patented in 1980 and approved for medical use in 1993, primarily for the treatment of hyperprolactinemia—a condition characterized by excessive prolactin levels. It is marketed under various trade names, including Dostinex .

Cabergoline's primary mechanism involves mimicking dopamine at dopamine D2 receptors in the pituitary gland. This inhibits prolactin secretion by the lactotroph cells, effectively lowering prolactin levels [].

Cabergoline is generally well-tolerated, but side effects like nausea, vomiting, and dizziness can occur []. Due to its impact on prolactin, it is contraindicated in pregnancy to prevent birth defects [].

, primarily involving hydrolysis of its acylurea bond. This hydrolysis is crucial as it leads to the formation of metabolites that are less active than the parent compound. The predominant metabolic pathway involves hepatic metabolism, where cytochrome P-450 mediated reactions play a minimal role . The drug's elimination from the body occurs mainly through urine and feces, with approximately 22% and 60% of an administered dose excreted in these forms respectively within 20 days .

Cabergoline exhibits significant biological activity as a dopamine D2 receptor agonist. In vitro studies indicate that it directly inhibits prolactin secretion from lactotroph cells in the pituitary gland. This inhibition results in decreased serum prolactin levels, particularly noted in reserpinized rats . Additionally, cabergoline shows affinity for other receptor types, including dopamine D3 and D4 receptors, serotonin receptors (5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C), and α2-adrenergic receptors . Its pharmacological effects are attributed to its ability to stimulate dopaminergic receptors centrally.

Cabergoline is primarily utilized in clinical settings for:

  • Treatment of Hyperprolactinemia: Reducing elevated prolactin levels.
  • Management of Parkinson's Disease: As an adjunct therapy to improve motor function.
  • Treatment of Acromegaly: Helping to control excessive growth hormone secretion.

Its long half-life allows for less frequent dosing compared to other medications in its class .

Interaction studies indicate that cabergoline has moderate protein binding (40% to 42%), which suggests that co-administration with other highly protein-bound drugs may not significantly alter its pharmacokinetics . Additionally, cabergoline does not induce or inhibit metabolic enzymes significantly, minimizing concerns regarding drug-drug interactions during therapeutic use .

Several compounds exhibit similar pharmacological profiles or structural characteristics to cabergoline. Below is a comparison highlighting their uniqueness:

Compound NameTypePrimary UseUnique Features
BromocriptineDopamine agonistHyperprolactinemiaShorter half-life; more side effects
LisurideDopamine agonistParkinson's diseaseLess selective for D2 receptors
PergolideDopamine agonistParkinson's diseaseAssociated with cardiac valvulopathy
RopiniroleDopamine agonistParkinson's diseasePrimarily D2 receptor selective

Cabergoline stands out due to its long half-life (approximately 63–69 hours), allowing for less frequent dosing compared to bromocriptine and others. Its unique receptor affinity profile also contributes to its efficacy and safety profile in treating specific conditions like hyperprolactinemia and Parkinson's disease .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

451.29472544 g/mol

Monoisotopic Mass

451.29472544 g/mol

Heavy Atom Count

33

LogP

2.6
2.6

Appearance

Solid powder

Melting Point

102-104 °C
102 - 104 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LL60K9J05T

Related CAS

85329-89-1 (diphosphate)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of hyperprolactinemic disorders, either idiopathic or due to prolactinoma (prolactin-secreting adenomas). May also be used to manage symptoms of Parkinsonian Syndrome as monotherapy during initial symptomatic management or as an adjunct to levodopa therapy during advanced stages of disease.
For use in the herd management programme of dairy cows as an aid in the abrupt drying-off by reducing milk production to: reduce milk leakage at drying off; reduce the risk of new intramammary infections during the dry period; reduce discomfort.

Pharmacology

Cabergoline stimulates centrally-located dopaminergic receptors resulting in a number of pharmacologic effects. Five dopamine receptor types from two dopaminergic subfamilies have been identified. The dopaminergic D1 receptor subfamily consists of D1 and D5 subreceptors, which are associated with dyskinesias. The dopaminergic D2 receptor subfamily consists of D2, D3 and D4 subreceptors, which are associated with improvement of symptoms of movement disorders. Thus, agonist activity specific for D2 subfamily receptors, primarily D2 and D3 receptor subtypes, are the primary targets of dopaminergic antiparkinsonian agents. It is thought that postsynaptic D2 stimulation is primarily responsible for the antiparkinsonian effect of dopamine agonists, while presynaptic D2 stimulation confers neuroprotective effects. This semisynthetic ergot derivative exhibits potent agonist activity on dopamine D2- and D3-receptors. It also exhibits: agonist activity (in order of decreasing binding affinities) on 5-hydroxytryptamine (5-HT)2B, 5-HT2A, 5-HT1D, dopamine D4, 5-HT1A, dopamine D1, 5-HT1B and 5-HT2C receptors and antagonist activity on α2B, α2A, and α2C receptors. Parkinsonian Syndrome manifests when approximately 80% of dopaminergic activity in the nigrostriatal pathway of the brain is lost. As this striatum is involved in modulating the intensity of coordinated muscle activity (e.g. movement, balance, walking), loss of activity may result in dystonia (acute muscle contraction), Parkinsonism (including symptoms of bradykinesia, tremor, rigidity, and flattened affect), akathesia (inner restlessness), tardive dyskinesia (involuntary muscle movements usually associated with long-term loss of dopaminergic activity), and neuroleptic malignant syndrome, which manifests when complete blockage of nigrostriatal dopamine occurs. High dopaminergic activity in the mesolimbic pathway of the brain causes hallucinations and delusions; these side effects of dopamine agonists are manifestations seen in patients with schizophrenia who have overractivity in this area of the brain. The hallucinogenic side effects of dopamine agonists may also be due to 5-HT2A agonism. The tuberoinfundibular pathway of the brain originates in the hypothalamus and terminates in the pituitary gland. In this pathway, dopamine inhibits lactotrophs in anterior pituitary from secreting prolactin. Increased dopaminergic activity in the tuberoinfundibular pathway inhibits prolactin secretion.
Cabergoline is a synthetic ergoline derivative and a long-acting dopamine receptor agonist with high affinity for the dopamine D2 receptor. Cabergoline exerts an inhibitory effect on prolactin secretion by acting on dopamine receptors present in pituitary lactotrophs. This drug also binds to dopamine D2 receptors in the corpus striatum, thereby mimicking the actions of dopamine on motor control. Cabergoline also possesses antioxidant and neuroprotective properties due to its free radical scavenging activity. Cabergoline is used in the treatment of Parkinson's disease and in the treatment of hyperprolactinemia.

MeSH Pharmacological Classification

Antiparkinson Agents

ATC Code

QG02CB03
G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CB - Prolactine inhibitors
G02CB03 - Cabergoline
N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BC - Dopamine agonists
N04BC06 - Cabergoline

Mechanism of Action

The dopamine D2 receptor is a 7-transmembrane G-protein coupled receptor associated with Gi proteins. In lactotrophs, stimulation of dopamine D2 causes inhibition of adenylyl cyclase, which decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores. Decreases in intracellular calcium levels may also be brought about via inhibition of calcium influx through voltage-gated calcium channels, rather than via inhibition of adenylyl cyclase. Additionally, receptor activation blocks phosphorylation of p42/p44 MAPK and decreases MAPK/ERK kinase phosphorylation. Inhibition of MAPK appears to be mediated by c-Raf and B-Raf-dependent inhibition of MAPK/ERK kinase. Dopamine-stimulated growth hormone release from the pituitary gland is mediated by a decrease in intracellular calcium influx through voltage-gated calcium channels rather than via adenylyl cyclase inhibition. Stimulation of dopamine D2 receptors in the nigrostriatal pathway leads to improvements in coordinated muscle activity in those with movement disorders. Cabergoline is a long-acting dopamine receptor agonist with a high affinity for D2 receptors. Receptor-binding studies indicate that cabergoline has low affinity for dopamine D1, α1,- and α2- adrenergic, and 5-HT1- and 5-HT2-serotonin receptors.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

81409-90-7

Absorption Distribution and Excretion

First-pass effect is seen, however the absolute bioavailability is unknown.
After oral dosing of radioactive cabergoline to five healthy volunteers, approximately 22% and 60% of the dose was excreted within 20 days in the urine and feces, respectively. Less than 4% of the dose was excreted unchanged in the urine.
renal cl=0,008 L/min
nonrenal cl=3.2 L/min

Metabolism Metabolites

Hepatic. Cabergoline is extensively metabolized, predominately via hydrolysis of the acylurea bond of the urea moiety. Cytochrome P-450 mediated metabolism appears to be minimal. The main metabolite identified in urine is 6-allyl-8b-carboxy-ergoline (4-6% of dose). Three other metabolites were identified urine (less than 3% of dose).
Hepatic. Cabergoline is extensively metabolized, predominately via hydrolysis of the acylurea bond of the urea moiety. Cytochrome P-450 mediated metabolism appears to be minimal. The main metabolite identified in urine is 6-allyl-8b-carboxy-ergoline (4-6% of dose). Three other metabolites were identified urine (less than 3% of dose). Route of Elimination: After oral dosing of radioactive cabergoline to five healthy volunteers, approximately 22% and 60% of the dose was excreted within 20 days in the urine and feces, respectively. Less than 4% of the dose was excreted unchanged in the urine. Half Life: The elimination half-life is estimated from urinary data of 12 healthy subjects to range between 63 to 69 hours.

Wikipedia

Cabergoline
Azacitidine

Biological Half Life

The elimination half-life is estimated from urinary data of 12 healthy subjects to range between 63 to 69 hours.

Use Classification

Veterinary drugs -> Prolactine inhibitors, Genito urinary system and sex hormones, Other gynecologicals -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Şahin N, Apaydın N, Töz E, Sivrikoz ON, Genç M, Turan GA, Cengiz H, Eskicioğlu F. Comparison of the effects of letrozole and cabergoline on vascular permeability, ovarian diameter, ovarian tissue VEGF levels, and blood PEDF levels, in a rat model of ovarian hyperstimulation syndrome. Arch Gynecol Obstet. 2016 May;293(5):1101-6. doi: 10.1007/s00404-015-3987-4. PubMed PMID: 26690356.
2: Kurosaki M, Kambe A, Watanabe T, Fujii S, Ogawa T. Serial 3 T magnetic resonance imaging during cabergoline treatment of macroprolactinomas. Neurol Res. 2015 Apr;37(4):341-6. doi: 10.1179/1743132814Y.0000000457. PubMed PMID: 25376133.
3: Caputo C, Prior D, Inder WJ. The need for annual echocardiography to detect cabergoline-associated valvulopathy in patients with prolactinoma: a systematic review and additional clinical data. Lancet Diabetes Endocrinol. 2015 Nov;3(11):906-13. doi: 10.1016/S2213-8587(14)70212-8. Review. Erratum in: Lancet Diabetes Endocrinol. 2015 Nov;3(11):e10. PubMed PMID: 25466526.
4: Hu J, Zheng X, Zhang W, Yang H. Current drug withdrawal strategy in prolactinoma patients treated with cabergoline: a systematic review and meta-analysis. Pituitary. 2015 Oct;18(5):745-51. doi: 10.1007/s11102-014-0617-2. Review. PubMed PMID: 25500765.
5: Vroonen L, Lancellotti P, Garcia MT, Dulgheru R, Almanza M, Maiga I, Magne J, Petrossians P, Auriemma R, Daly AF, Beckers A. Prospective, long-term study of the effect of cabergoline on valvular status in patients with prolactinoma and idiopathic hyperprolactinemia. Endocrine. 2016 Oct 5. PubMed PMID: 27709470.
6: Puig-Domingo M, Soto A, Venegas E, Vilchez R, Blanco C, Cordido F, Lucas T, Marazuela M, Casany R, Cuatrecasas G, Fajardo C, Gálvez MÁ, Maraver S, Martín T, Romero E, Paja M, Picó A, Bernabeu I, Resmini E; ACROCOMB study group.. Use of lanreotide in combination with cabergoline or pegvisomant in patients with acromegaly in the clinical practice: The ACROCOMB study. Endocrinol Nutr. 2016 Oct;63(8):397-408. doi: 10.1016/j.endonu.2016.05.010. English, Spanish. PubMed PMID: 27448708.
7: Akman L, Sahin G, Erbas O, Aktug H, Akdogan A, Goker EN, Taskiran D, Tavmergen E. Comparison of montelukast and cabergoline for prevention of ovarian hyperstimulation syndrome: in an experimental rat model. Gynecol Endocrinol. 2015 May;31(5):369-73. doi: 10.3109/09513590.2014.1000849. PubMed PMID: 25599748.
8: Fouda UM, Sayed AM, Elshaer HS, Hammad BE, Shaban MM, Elsetohy KA, Youssef MA. GnRH antagonist rescue protocol combined with cabergoline versus cabergoline alone in the prevention of ovarian hyperstimulation syndrome: a randomized controlled trial. J Ovarian Res. 2016 May 17;9(1):29. doi: 10.1186/s13048-016-0237-8. PubMed PMID: 27184139; PubMed Central PMCID: PMC4869387.
9: Hollander AB, Pastuszak AW, Hsieh TC, Johnson WG, Scovell JM, Mai CK, Lipshultz LI. Cabergoline in the Treatment of Male Orgasmic Disorder-A Retrospective Pilot Analysis. Sex Med. 2016 Mar;4(1):e28-33. doi: 10.1016/j.esxm.2015.09.001. PubMed PMID: 26944776; PubMed Central PMCID: PMC4822480.
10: AlSaad D, ElSalem S, Abdulrouf PV, Thomas B, Alsaad T, Ahmed A, AlHail M. A retrospective drug use evaluation of cabergoline for lactation inhibition at a tertiary care teaching hospital in Qatar. Ther Clin Risk Manag. 2016 Feb 9;12:155-60. doi: 10.2147/TCRM.S96298. PubMed PMID: 26929627; PubMed Central PMCID: PMC4754102.
11: Burman P, Edén-Engström B, Ekman B, Karlsson FA, Schwarcz E, Wahlberg J. Limited value of cabergoline in Cushing's disease: a prospective study of a 6-week treatment in 20 patients. Eur J Endocrinol. 2016 Jan;174(1):17-24. doi: 10.1530/EJE-15-0807. PubMed PMID: 26582653.
12: Meinel J, Radad K, Rausch WD, Reichmann H, Gille G. Cabergoline protects dopaminergic neurons against rotenone-induced cell death in primary mesencephalic cell culture. Folia Neuropathol. 2015;53(1):29-40. PubMed PMID: 25909873.
13: Andrysiak-Mamos E, Kaźmierczyk-Puchalska A, Zochowska E, Sowińska-Przepiera E, Sagan L, Kojder I, Syrenicz A. Evaluaton of therapy with cabergoline in men with macroprolactinoa. Pomeranian J Life Sci. 2015;61(3):263-9. PubMed PMID: 27344867.
14: Koganemaru G, Abe H, Kuramashi A, Ebihara K, Matsuo H, Funahashi H, Yasuda K, Ikeda T, Nishimori T, Ishida Y. Effects of cabergoline and rotigotine on tacrine-induced tremulous jaw movements in rats. Pharmacol Biochem Behav. 2014 Nov;126:103-8. doi: 10.1016/j.pbb.2014.09.015. PubMed PMID: 25265240.
15: Bahar A, Kashi Z, Daneshpour E, Akha O, Ala S. Effects of cabergoline on blood glucose levels in type 2 diabetic patients: A double-blind controlled clinical trial. Medicine (Baltimore). 2016 Oct;95(40):e4818. PubMed PMID: 27749534.

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